4-Trifluoromethoxyphenyl boronic acid anhydride
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Overview
Description
4-Trifluoromethoxyphenyl boronic acid anhydride is a chemical compound with the molecular formula C7H6BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a trifluoromethoxy group at the para position. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxyphenyl boronic acid anhydride typically involves the reaction of 4-Trifluoromethoxyphenylboronic acid with dehydrating agents. One common method is the use of anhydrides or acid chlorides to facilitate the formation of the anhydride . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxyphenyl boronic acid anhydride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Trifluoromethoxyphenyl boronic acid anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxyphenyl boronic acid anhydride in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.
4-Fluorophenylboronic acid: Substituted with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
4-Trifluoromethoxyphenyl boronic acid anhydride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific electronic requirements and in reactions where steric hindrance plays a crucial role .
Properties
Molecular Formula |
C21H12B3F9O6 |
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Molecular Weight |
563.7 g/mol |
IUPAC Name |
2,4,6-tris[4-(trifluoromethoxy)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O6/c25-19(26,27)34-16-7-1-13(2-8-16)22-37-23(14-3-9-17(10-4-14)35-20(28,29)30)39-24(38-22)15-5-11-18(12-6-15)36-21(31,32)33/h1-12H |
InChI Key |
YPHSFTKHPUHORO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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